molecular formula C21H21ClN2O2 B5227755 3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone

3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone

Cat. No. B5227755
M. Wt: 368.9 g/mol
InChI Key: LWQPVOROAGLYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone, also known as AC-262,356, is a synthetic compound that belongs to the family of quinazolinone derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of sports and performance-enhancing drugs.

Mechanism of Action

3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone works by binding to and activating the androgen receptor, which is responsible for the regulation of muscle growth and development. It also stimulates the production of insulin-like growth factor 1 (IGF-1), which is essential for muscle growth and repair.
Biochemical and Physiological Effects:
3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone has been shown to increase muscle mass and strength, enhance endurance, and reduce fatigue. It has also been found to improve bone density and reduce the risk of osteoporosis. Moreover, it has been shown to have a positive effect on lipid metabolism, leading to a reduction in body fat.

Advantages and Limitations for Lab Experiments

3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its high potency and selectivity for the androgen receptor. However, it also has some limitations, such as its potential toxicity and the need for further studies to determine its long-term safety.

Future Directions

There are several potential future directions for research on 3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone. These include further studies to determine its long-term safety and efficacy, as well as its potential applications in the treatment of muscle wasting disorders and other medical conditions. Additionally, research could focus on developing new and more effective compounds based on the structure of 3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone.

Synthesis Methods

The synthesis of 3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone is a complex process that involves several steps. The first step involves the condensation of 2-allyl-4-chlorophenol with butylamine to form the intermediate product, which is then further reacted with 2-chloro-4,6-dimethoxyquinazoline to yield the final product.

Scientific Research Applications

3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of sports and performance-enhancing drugs. It has been shown to exhibit anabolic effects, which can lead to increased muscle mass and strength. Moreover, it has been found to enhance endurance and reduce fatigue, making it an attractive option for athletes.

properties

IUPAC Name

3-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-2-7-16-14-17(22)10-11-20(16)26-13-6-5-12-24-15-23-19-9-4-3-8-18(19)21(24)25/h2-4,8-11,14-15H,1,5-7,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQPVOROAGLYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)Cl)OCCCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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